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molecular formula C10H10O3 B1357117 8-Methoxy-4-Chromanone CAS No. 20351-79-5

8-Methoxy-4-Chromanone

Cat. No. B1357117
M. Wt: 178.18 g/mol
InChI Key: WZJYZLCMFSEJEZ-UHFFFAOYSA-N
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Patent
US06248766B1

Procedure details

2,3-Dihydro-8-methoxy-4H-1-benzopyran-4-one (7.59 g, 42.4 mmol) was dissolved in xylene (80 mL) followed by addition of anhydrous aluminum chloride (11.4 g, 85.5 mmol), and the mixture was stirred at 100° C. for 2 hours. After cooling, the reaction mixture was poured into iced water and extracted with ethyl acetate. The organic layer was washed with 1N-hydrochloric acid and saturated aqueous sodium chloride solution, dried over MgSO4, and filtered. The filtrate was concentrated under reduced pressure and the residue was crystallized from methanol-ethyl acetate-diethyl ether to provide 3.94 g of the title compound. Yield 56%.
Quantity
7.59 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:12]2[O:11][CH2:10][CH2:9][C:8](=[O:13])[C:7]=2[CH:6]=[CH:5][CH:4]=1.[Cl-].[Al+3].[Cl-].[Cl-].O>C1(C)C(C)=CC=CC=1>[OH:2][C:3]1[C:12]2[O:11][CH2:10][CH2:9][C:8](=[O:13])[C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
7.59 g
Type
reactant
Smiles
COC1=CC=CC=2C(CCOC21)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
11.4 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 1N-hydrochloric acid and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from methanol-ethyl acetate-diethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=CC=CC=2C(CCOC21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.94 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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